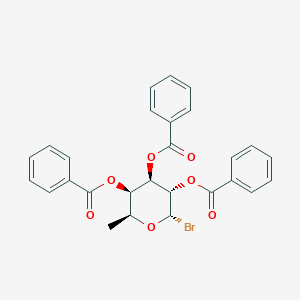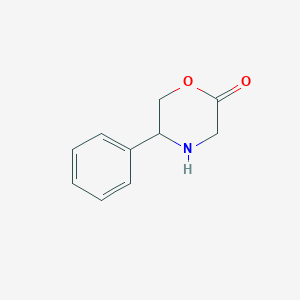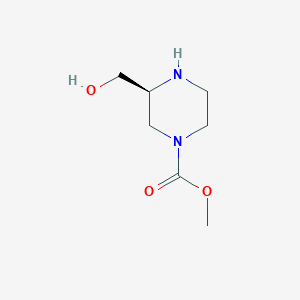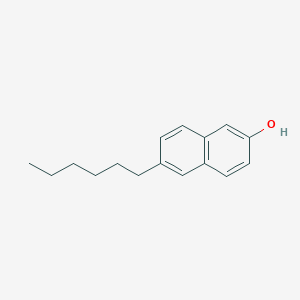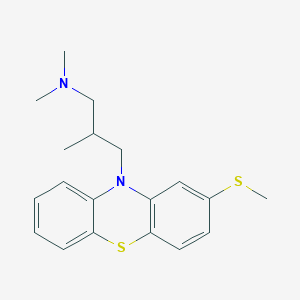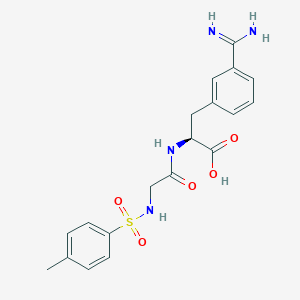
N(alpha)-Tosyl-glycyl-3-amidinophenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N(alpha)-Tosyl-glycyl-3-amidinophenylalanine, also known as Tos-Gly-Arg-Phe or T-G-R-F, is a peptide that has been extensively studied for its biochemical and physiological effects. It is a synthetic peptide that was first synthesized in the 1970s and has since been used in various scientific research applications.
Mecanismo De Acción
T-G-R-F inhibits the activity of thrombin by binding to its active site. The tosyl group on the N-terminus of the peptide interacts with the positively charged residues on the surface of thrombin, while the arginine residue in the peptide binds to the active site of the enzyme. This binding prevents thrombin from cleaving its substrates and thus inhibits blood coagulation.
Efectos Bioquímicos Y Fisiológicos
T-G-R-F has been shown to have significant biochemical and physiological effects. It inhibits blood coagulation and fibrinolysis, which makes it a potential therapeutic agent for the treatment of thrombosis and other clotting disorders. T-G-R-F has also been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
T-G-R-F has several advantages for lab experiments. It is a synthetic peptide, which means that it can be easily synthesized and purified in large quantities. It is also relatively stable and has a long shelf life. However, T-G-R-F has some limitations as well. It is a small peptide, which means that it may not be as effective as larger molecules in inhibiting thrombin activity. Additionally, T-G-R-F may not be suitable for in vivo experiments due to its potential toxicity.
Direcciones Futuras
There are several future directions for research on T-G-R-F. One potential direction is the development of T-G-R-F analogs with improved efficacy and selectivity. Another potential direction is the use of T-G-R-F as a tool for studying the structure and function of thrombin and other coagulation factors. Finally, T-G-R-F may have potential applications in the development of new therapies for thrombosis and other clotting disorders.
Métodos De Síntesis
The synthesis of T-G-R-F involves the use of solid-phase peptide synthesis (SPPS) techniques. The peptide is synthesized on a resin support, with each amino acid added sequentially using a coupling reagent. The tosyl group is added to the N-terminus of the peptide to protect it from unwanted reactions during synthesis. The final product is then cleaved from the resin support and purified using various chromatography techniques.
Aplicaciones Científicas De Investigación
T-G-R-F has been used in various scientific research applications, including studies on blood coagulation, fibrinolysis, and thrombosis. It has been shown to inhibit the activity of thrombin, a key enzyme in the blood coagulation cascade. T-G-R-F has also been used to study the interaction between thrombin and fibrinogen, which is crucial for the formation of blood clots.
Propiedades
Número CAS |
133397-82-7 |
|---|---|
Nombre del producto |
N(alpha)-Tosyl-glycyl-3-amidinophenylalanine |
Fórmula molecular |
C19H22N4O5S |
Peso molecular |
418.5 g/mol |
Nombre IUPAC |
(2S)-3-(3-carbamimidoylphenyl)-2-[[2-[(4-methylphenyl)sulfonylamino]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C19H22N4O5S/c1-12-5-7-15(8-6-12)29(27,28)22-11-17(24)23-16(19(25)26)10-13-3-2-4-14(9-13)18(20)21/h2-9,16,22H,10-11H2,1H3,(H3,20,21)(H,23,24)(H,25,26)/t16-/m0/s1 |
Clave InChI |
RSQLYPYEBNVFAQ-INIZCTEOSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N[C@@H](CC2=CC(=CC=C2)C(=N)N)C(=O)O |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NC(CC2=CC(=CC=C2)C(=N)N)C(=O)O |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NC(CC2=CC(=CC=C2)C(=N)N)C(=O)O |
Otros números CAS |
133397-82-7 |
Sinónimos |
N(alpha)-tosyl-glycyl-3-amidinophenylalanine N-TAPA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6,9,10-Trimethyl-2-oxo-4,14-dioxatetracyclo[7.5.0.01,13.03,7]tetradeca-3(7),5-dien-8-yl) 2-methylbut-2-enoate](/img/structure/B162219.png)
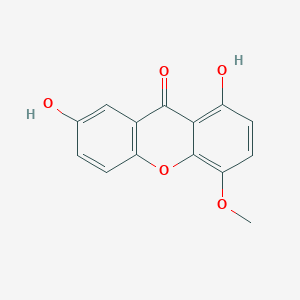
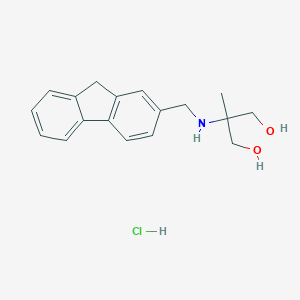
![7-Methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-amine](/img/structure/B162223.png)
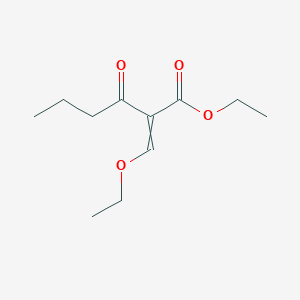
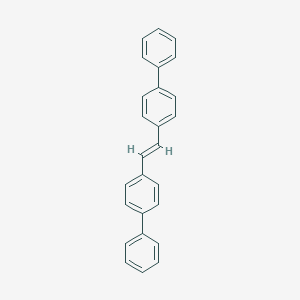
![2-methyl-1H-benzo[f]benzimidazole](/img/structure/B162237.png)
